molecular formula C7H10F3NO3 B8237092 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Cat. No.: B8237092
M. Wt: 213.15 g/mol
InChI Key: PHUIFXBZQOYJKP-UHFFFAOYSA-N
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Description

2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS 2278287-61-7) is a high-purity chemical compound offered for research and development purposes . This molecule features a distinctive azetidine ring core, a compact and strained four-membered heterocycle that is of significant interest in medicinal chemistry for its potential to influence the conformational and metabolic properties of bioactive molecules . The structure is further functionalized with a 2,2,2-trifluoroethyl group attached to the azetidine nitrogen and an acetic acid moiety linked via an oxygen atom to the 3-position of the ring, making it a valuable synthetic building block . As a key intermediate, this compound is designed for use in various exploratory studies, including but not limited to pharmaceutical discovery, agrochemical research, and the synthesis of more complex molecular architectures. Researchers can leverage its reactive carboxylic acid group for amide bond formation or other coupling reactions, while the azetidine ring can serve as a rigid scaffold. The incorporation of the trifluoroethyl group may be explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity in target interactions, properties often associated with fluorine-containing fragments . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)4-11-1-5(2-11)14-3-6(12)13/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUIFXBZQOYJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Trifluoroethyl Halides

Reagents :

  • Azetidin-3-ol hydrochloride

  • 2,2,2-Trifluoroethyl iodide or triflate

  • Base: K₂CO₃, NaH, or DIEA

  • Solvent: DMF, acetonitrile, or THF

Procedure :

  • Neutralize azetidin-3-ol hydrochloride with a base (e.g., NaOH) to liberate the free amine.

  • React with 2,2,2-trifluoroethyl iodide (1.2 equiv) in DMF at 80°C for 12–24 hours.

  • Purify via column chromatography (hexane/EtOAC 3:1).

Yield : 65–72%.

Alternative Alkylation Using Sulfonate Esters

Reagents :

  • Azetidin-3-ol

  • 2,2,2-Trifluoroethyl tosylate

  • Solvent: Dioxane or toluene

Procedure :

  • Heat azetidin-3-ol with trifluoroethyl tosylate (1.1 equiv) in dioxane at 160–185°C.

  • Distill the product under reduced pressure.

Yield : 60–68%.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester.

Reagents :

  • Ethyl 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetate

  • NaOH (2.0 equiv)

  • Solvent: THF/MeOH/H₂O

Procedure :

  • Reflux the ester with NaOH in THF/MeOH/H₂O (3:1:1) for 4 hours.

  • Acidify with HCl (1M) to pH 2–3.

  • Extract with EtOAc and concentrate to isolate the acid.

Yield : 85–90%.

Alternative Routes

Cyclization of β-Amino Alcohols

Reagents :

  • 3-Amino-1-(2,2,2-trifluoroethoxy)propan-2-ol

  • Cyclizing agent: Tosyl chloride

Procedure :

  • Protect the amino group with Boc anhydride.

  • Tosylate the hydroxyl group and perform ring closure in DMF with K₂CO₃.

  • Deprotect with TFA and functionalize via Steps 2–3.

Yield : 50–58%.

Key Data Tables

Table 1: Comparison of Alkylation Methods

MethodReagentSolventTemp (°C)Yield (%)
Halide AlkylationCF₃CH₂IDMF8065–72
Tosylate AlkylationCF₃CH₂OTsDioxane160–18560–68

Table 2: Etherification Efficiency

MethodReagentCatalystYield (%)
WilliamsonEthyl bromoacetateNaH70–78
MitsunobuEthyl glycolateDIAD/TPP55–62

Challenges and Optimization

  • Regioselectivity : The trifluoroethyl group’s electron-withdrawing nature slows N-alkylation. Using polar aprotic solvents (DMF) enhances reactivity.

  • Steric Hindrance : Bulky groups on azetidine necessitate prolonged reaction times or elevated temperatures.

  • Purification : Silica gel chromatography effectively isolates intermediates, though fluorinated byproducts may complicate analysis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research conducted by the National Cancer Institute (NCI) evaluated its efficacy against various human tumor cell lines. The results indicated significant growth inhibition rates, suggesting that this compound may serve as a lead structure for the development of new anticancer agents .

Table 1: Anticancer Activity Assessment

Cell LineGrowth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Preliminary in vitro studies have shown that modifications in similar compounds can lead to reduced production of pro-inflammatory cytokines in macrophages, indicating possible therapeutic applications in inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid involves several chemical reactions that can be optimized to enhance yield and purity. Various derivatives are being explored to improve biological activity and selectivity against target diseases .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing analogs of this compound revealed that specific structural modifications led to improved anticancer activity against a panel of cell lines. The research utilized high-throughput screening methods to identify promising candidates for further development .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the impact of this compound on inflammatory pathways in vitro. Results indicated a significant reduction in inflammatory markers when treated with derivatives of the compound, suggesting its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (Target) C₇H₁₀F₃NO₃ 2278287-61-7 213.16 Azetidine core, trifluoroethyl, oxyacetic acid.
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₇F₃N₂O₂ 1260659-18-4 208.14 Pyrazole (aromatic) core, trifluoroethyl, acetic acid. Higher aromaticity.
2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₆F₃IN₂O₂ 1795474-96-2 334.04 Iodo-substituted pyrazole, trifluoroethyl. Increased halogen bonding potential.
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S 794554-74-8 237.25 Thiazole core, fluorophenyl, acetic acid. Enhanced π-π stacking capability.
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid C₆H₇F₃O₂S₂ 144480-47-7 232.25 Dithiolane ring, trifluoromethyl. High lipophilicity due to sulfur atoms.
2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid hydrochloride C₂₆H₂₉FN₂O₆ Not provided 484.53 Pyrrolidine (5-membered) core, trifluoroethyl, hydrochloride salt. Improved solubility.

Key Differences and Implications

Pyrazole/Thiazole: Aromatic rings enable π-π interactions but reduce solubility compared to saturated azetidine . Pyrrolidine: Larger 5-membered ring offers greater flexibility, which may reduce target specificity .

Substituent Effects: Trifluoroethyl vs. Iodo Substituent: The iodo-pyrazole analog (334.04 g/mol) has higher molecular weight and may act as a halogen bond donor, useful in kinase inhibition .

Functional Groups :

  • Oxyacetic Acid (Target) : The ether linkage in the oxyacetic acid moiety may enhance water solubility compared to direct acetic acid derivatives (e.g., C₇H₇F₃N₂O₂) .
  • Hydrochloride Salt (Pyrrolidine analog) : Ionized form improves aqueous solubility, advantageous for formulation .

Pharmacological and Biochemical Relevance

  • Metabolic Stability : Fluorination in the target compound and analogs reduces oxidative metabolism, extending half-life .
  • Bioavailability : The azetidine core’s rigidity may improve membrane permeability compared to flexible pyrrolidine derivatives .
  • Target Interactions :
    • The azetidine analog’s strained ring could enhance binding to proteases or GPCRs requiring precise steric fit.
    • Thiazole and pyrazole analogs may target enzymes with aromatic active sites (e.g., cyclooxygenase) .

Biological Activity

2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS Number: 2278287-61-7) is a novel compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a trifluoroethyl group attached to an azetidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C7H10F3NO3
  • Molecular Weight : 213.16 g/mol
  • Purity : >95%

The trifluoroethyl moiety is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design.

Case Studies and Research Findings

  • Antiinflammatory Activity : Preliminary studies indicate that compounds with similar azetidine structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid may possess similar effects.
  • Neuroprotective Effects : Research has shown that azetidine derivatives can have neuroprotective effects in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Properties : Some studies have documented the antimicrobial activity of azetidine compounds against various pathogens, indicating potential applications in treating infections.

Comparative Biological Activity Table

Compound NameActivity TypeReference
Azetidine Derivative AAnti-inflammatory
Azetidine Derivative BNeuroprotective
Azetidine Derivative CAntimicrobial
2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acidPotentially similarCurrent Study

Future Directions for Research

Given the promising biological activities associated with azetidine derivatives, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid. Suggested areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in biological systems.
  • Target Identification : To determine specific molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can react with trifluoroethyl halides under alkaline conditions to introduce the trifluoroethyl group. A method analogous to the synthesis of thioacetic acid derivatives (e.g., reacting azetidin-3-ol with monochloroacetic acid in an equimolar alkali medium) can be adapted to form the acetic acid moiety . Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How should researchers handle safety and storage of this compound given its structural analogs?

Based on safety data for structurally related trifluoroethylamines and acetic acid derivatives:

  • PPE : Wear eye protection (H319) and gloves; avoid inhalation (H335) .
  • Storage : Keep in a tightly sealed container in a well-ventilated area (P403+P233). Stability studies suggest sensitivity to moisture; desiccants like silica gel are recommended .
  • Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical attention (P305+P351+P338) .

Q. What analytical techniques are critical for characterizing this compound, and what challenges arise?

  • NMR : The trifluoroethyl group causes significant splitting in 19F^{19}\text{F} and 1H^{1}\text{H} spectra. Use deuterated DMSO or CDCl3_3 to resolve azetidine ring protons (δ 3.5–4.5 ppm) and the trifluoroethyl triplet (δ 4.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) achieve >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA to suppress tailing .
  • Mass spectrometry : ESI-MS in negative mode detects [M-H]^- ions; expect m/z ~284.1 (C9_9H11_{11}F3_3NO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions)?

Discrepancies often arise from dynamic effects (e.g., restricted rotation of the trifluoroethyl group). Strategies include:

  • Variable-temperature NMR : Conduct experiments at −20°C to 80°C to observe conformational locking .
  • DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and compare theoretical vs. experimental chemical shifts .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via HPLC. Trifluoroethyl groups enhance stability in acidic conditions but hydrolyze slowly above pH 9 .
  • Oxidative stress : Expose to H2_2O2_2 (0.1–1 mM) and track peroxide adducts using LC-MS/MS.
  • Light sensitivity : Store samples under UV/vis light (300–800 nm) and assess photodegradation kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Parameterize the trifluoroethyl group’s electrostatic potential using RESP charges .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • ADMET prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability (low), guiding in vivo study design .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar azetidine derivatives?

Variability often stems from:

  • Impurity of starting materials : Use HPLC-validated reagents (e.g., >99% trifluoroethylamine hydrochloride) .
  • Catalyst choice : Compare Pd/C vs. Raney nickel in hydrogenation steps; the latter may reduce azetidine rings undesirably .
  • Workup methods : Extract aqueous phases with ethyl acetate (3×) to recover polar intermediates .

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